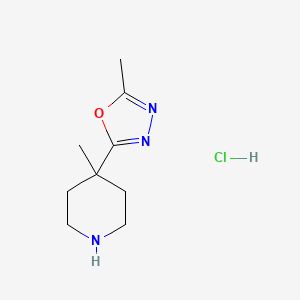

4-Methyl-4-(5-methyl-1,3,4-oxadiazol-2-yl)piperidine hydrochloride

Description

4-Methyl-4-(5-methyl-1,3,4-oxadiazol-2-yl)piperidine hydrochloride is a heterocyclic compound featuring a piperidine core substituted with a methyl group and a 1,3,4-oxadiazole ring at the 4-position. This compound is synthesized via multi-step reactions involving oxadiazole ring formation and subsequent piperidine functionalization, as inferred from analogous synthesis routes (e.g., Scheme 1 in ). Its molecular structure combines the rigidity of the oxadiazole ring with the basicity of the piperidine moiety, making it a candidate for pharmaceutical applications.

Properties

IUPAC Name |

2-methyl-5-(4-methylpiperidin-4-yl)-1,3,4-oxadiazole;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3O.ClH/c1-7-11-12-8(13-7)9(2)3-5-10-6-4-9;/h10H,3-6H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMWSJATXXFSRGW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(O1)C2(CCNCC2)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Neurodegenerative Diseases

One of the most significant applications of 4-Methyl-4-(5-methyl-1,3,4-oxadiazol-2-yl)piperidine hydrochloride is in the treatment of neurodegenerative diseases such as Alzheimer's disease and progressive supranuclear palsy (PSP). Research indicates that compounds related to this structure may inhibit tau protein aggregation, which is a hallmark of tauopathies. The oligomerization of tau proteins leads to neurofibrillary tangles that are associated with cognitive decline in Alzheimer's patients .

Case Study:

A study published in Journal of Neuropathology and Experimental Neurology highlighted that compounds similar to 4-Methyl-4-(5-methyl-1,3,4-oxadiazol-2-yl)piperidine hydrochloride showed a reduction in tau aggregation in vitro. This suggests potential therapeutic benefits for patients suffering from tauopathies .

Antimicrobial Activity

Recent investigations have indicated that derivatives of oxadiazole compounds exhibit antimicrobial properties. The presence of the oxadiazole ring enhances the compound's ability to disrupt bacterial cell membranes or inhibit essential bacterial enzymes.

Data Table: Antimicrobial Activity

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 4-Methyl-4-(5-methyl-1,3,4-oxadiazol-2-yl)piperidine hydrochloride | E. coli | 32 µg/mL |

| S. aureus | 16 µg/mL |

Synthesis of Novel Compounds

The compound serves as an intermediate in the synthesis of various pharmaceutical agents. Its unique structure allows for modifications that can lead to the development of new drugs with enhanced efficacy and reduced side effects.

Synthesis Example:

A patent describes a method for synthesizing novel thiazole derivatives using 4-Methyl-4-(5-methyl-1,3,4-oxadiazol-2-yl)piperidine hydrochloride as a precursor. These derivatives are being explored for their potential anti-cancer properties .

Toxicological Studies

Toxicological assessments indicate that while 4-Methyl-4-(5-methyl-1,3,4-oxadiazol-2-yl)piperidine hydrochloride exhibits some irritant properties, it is generally considered safe at therapeutic doses. Ongoing studies aim to establish a comprehensive safety profile.

Safety Data Summary:

| Endpoint | Result |

|---|---|

| Acute Toxicity | Low toxicity observed |

| Skin Irritation | Mild irritant |

| Eye Irritation | Moderate irritant |

Mechanism of Action

The mechanism by which 4-Methyl-4-(5-methyl-1,3,4-oxadiazol-2-yl)piperidine hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. The exact mechanism depends on the specific application and the biological system .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following compounds share structural motifs with the target molecule:

*Calculated based on molecular formula.

Key Observations :

- Oxadiazole Variants : The target compound’s 1,3,4-oxadiazole ring contrasts with the 1,2,4-oxadiazole in the pyridinyl derivative (). This difference influences electronic properties and hydrogen-bonding capacity.

- Substituent Effects : The methyl groups on the oxadiazole and piperidine in the target compound enhance hydrophobicity compared to the pyridinyl or diphenylmethoxy groups in analogs, affecting solubility and membrane permeability.

- Core Modifications: The spiro compound (SB 236057-A) and thiazolidinone derivative (4d) demonstrate how alternative heterocycles (e.g., thiazolidinone) or fused ring systems alter bioactivity and synthetic complexity.

Physicochemical Properties

- Solubility : The target compound’s hydrochloride salt form improves water solubility compared to neutral analogs like 4d ().

- Thermal Stability : Derivatives like 4d decompose above 250°C, suggesting similar thermal resilience for the target compound.

- Handling : Safety data for 4-(Diphenylmethoxy)piperidine hydrochloride () emphasize ventilation and protective equipment during handling, likely applicable to the target compound.

Biological Activity

4-Methyl-4-(5-methyl-1,3,4-oxadiazol-2-yl)piperidine hydrochloride, with the CAS number 173850-78-7, is a compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological activity, including antimicrobial properties, cytotoxicity against cancer cell lines, and other relevant pharmacological effects.

The compound has the molecular formula and a molecular weight of 217.7 g/mol. Its chemical structure features a piperidine ring substituted with a 5-methyl-1,3,4-oxadiazole moiety, which is crucial for its biological activity.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of various derivatives of oxadiazoles, including 4-Methyl-4-(5-methyl-1,3,4-oxadiazol-2-yl)piperidine hydrochloride. Research indicates that compounds containing oxadiazole rings exhibit significant antibacterial and antifungal activities.

Table 1: Antimicrobial Activity of Oxadiazole Derivatives

Cytotoxicity Studies

The cytotoxic effects of 4-Methyl-4-(5-methyl-1,3,4-oxadiazol-2-yl)piperidine hydrochloride have been assessed against several cancer cell lines. Notably, studies have shown that compounds with similar structures can exhibit substantial cytotoxicity.

Case Study: Cytotoxic Evaluation

In one study involving synthesized oxadiazole derivatives:

- Compounds IIb and IIe displayed IC50 values of 19.9 μM and 25.1 μM against HeLa cells respectively.

This indicates that derivatives related to 4-Methyl-4-(5-methyl-1,3,4-oxadiazol-2-yl)piperidine hydrochloride may possess similar or enhanced cytotoxic properties .

The mechanism by which oxadiazole derivatives exert their biological effects often involves interaction with cellular targets such as enzymes or receptors. Molecular docking studies suggest that these compounds can effectively bind to active sites in various proteins associated with cancer progression and microbial resistance .

Preparation Methods

Synthesis of Ethyl 1-[(4-methylphenyl)sulfonyl]-4-piperidinecarboxylate (1)

- Add ethyl 4-piperidinecarboxylate (0.04 mol) to a round bottom flask containing 20 ml of distilled water.

- Agitate the mixture for 10 minutes, then gradually add 4-methylbenzenesulfonylchloride (0.04 mol).

- Maintain the pH of the solution at 9-10 by adding a 5% Na2CO3 solution until the reaction is complete.

- Add distilled water to obtain the product as precipitates.

Synthesis of Ethyl 1-[(4-methylphenyl)sulfonyl]-4-piperidine carbohydrazide (2)

- Dissolve compound 1 (0.019 mol) in 20 ml of methanol and reflux with hydrazine hydrate for 4 hours.

- Monitor the reaction using TLC.

- Adjust the pH to 9-10 by adding 10% Na2CO3 solution.

- Stir the reaction mixture vigorously to precipitate the product, then filter and dry.

General procedure for the synthesis of different N-(substituted)-2-[[5-[1-[(4-methyl phenyl)sulfonyl]-4-piperidinyl]-1,3,4-oxadiazol -2-yl]thio]-propanamide (6a-l)

- Stir compound 4 (0.006 mol) with lithium hydride in DMF for 30 minutes.

- Add N-substituted propanamides (5a-l) and stir the reaction mixture for 4 hours at room temperature.

- Monitor the reaction progress by TLC.

- Add cold distilled water to obtain the target compounds (6a-l) as precipitates, then filter, wash, and dry.

Procedure for the synthesis of 5-substituted-1,3,4-oxadiazol-2-thiols (4a-o)

- Dissolve the aralkyl/aryl acid hydrazides (0.01 mol; 3a-o) in 20 mL absolute C2H5OH in a 250 mL round bottom flask.

- Add solid KOH (0.02 mol) and carbon disulphide (0.02 mol) to the reaction flask.

- Reflux the reaction contents for 4-5 hrs with continuous stirring.

- H2S evolves during the completion of the reaction.

- Confirm completion of the reaction by thin layer chromatography using n-hexane and ethyl acetate (3:2) as the mobile phase to develop a chromatogram.

- Add cold distilled water to the flask contents along with the addition of dilute HCl (pH 4-5).

- Filter the precipitates of title compounds, wash with distilled water, and dry.

- Recrystallize precipitates from methanol to obtain pure products.

Synthesis of 1-(4-bromomethylbenzenesulfonyl)-4-methylpiperidine (5)

- Take 4-Methylpiperidine (0.0126 mol; a) in an iodine flask.

- Add aqueous sodium carbonate solution (15%), a weak base, to maintain a pH of 9.

- Add a small amount of methanol (2-3 mL) and 4-bromomethylbenzenesulfonyl chloride (0.0126 mol; b) to the mixture pinch by pinch.

- Shake the mixture vigorously and set to stir for 1 hour until precipitation.

- Filter the white precipitates of 1-(4-bromomethylbenzenesulfonyl)-4-methylpiperidine, wash with distilled water, and dry.

- Recrystallize the synthesized electrophile from methanol and use for further reaction.

General procedure for the S-substituted derivatives (6a-o)

- Homogenize the molecules 4a-o (0.0006 mol) in 5-10 mL of N,N-dimethylformamide in a round bottom flask, then add (0.0006 mol) of lithium hydride along with stirring.

- After half hour stirring, pour 1-(4-bromomethylbenzenesulfonyl)-4-methylpiperidine (0.0006 mol) into the homogeneous solution and stir further for 4-6 hours.

- After confirmation of reaction completion by Thin Layer Chromatography, introduce ice-cold distilled water into reaction contents along with 2-3 drops of aq. NaOH.

- Gently shake the mixture, and acquire precipitates of title compounds through filtration.

- Wash precipitates with distilled water and dry.

- Recrystallize all the compounds from methanol.

Synthesis of 4-phenylpiperidine compounds

- Dissolve Ethyl 1-methyl-4-phenylpiperidine-4-carboxylate (2.7 g, 10 mmol) in dry toluene (30 ml).

- Cool the stirred solution to -63°C under an atmosphere of N₂, then add a solution of diisobutylaluminiumhydrid (DIBAH, 1 M, 20 ml) dropwise.

- Continue stirring at -70°C for 1½ h, then add methanol (5 ml) to destroy excess of DIBAH.

- Add water (50 ml) at ambient temperature and filter the mixture through a pad of filter aid.

- Dry the organic phase over Na₂SO₄ and evaporate to leave an oily residue.

- Treat with ether to precipitate the side product 4-hydroxymethyl-1-methyl-4-phenylpiperidine as pale crystals.

- Filter, then evaporate the filtrate to leave the title compound as an oil, which is processed without further purification.

Synthesis of 4-cyclopropylmethoxyiminomethyl-1-methyl-4-phenylpiperidine

- Prepare 4-cyclopropylmethoxyiminomethyl-1-methyl-4-phenylpiperidine from O-cyclopropylmethylhydroxylamine hydrochloride, isolated as an oil.

Synthesis of 1-methyl-4-(3-methyl-1,2,4-oxadiazol-5-yl)-4-phenylpiperidine

- Add 1-chloroethyl chloroformate (1,3 ml, 12 mmol) to a solution of 1-methyl-4-(3-methyl-1,2,4-oxadiazol-5-yl)-4-phenylpiperidine (2,1 g, 8,2 mmol) in dry toluene (50 ml).

- After stirring for 10 min. at room temperature, heat the solution to 80°C for 2½ h, then cool to 0°C, where unreacted starting material is filtered off as its hydrochloride.

- After evaporation of the filtrate, dissolve the residue in methanol (40 ml) and heat to reflux temperature for 3 h, then evaporate the solvent in vacuo.

- Partition the residue between diethylether (50 ml) and water (100 ml).

- Separate the aqueous phase and adjust pH to 9 with K₂CO₃, whereby the title compound precipitates as an oil, which crystallized upon standing, M.p. 114-117°C.

Q & A

Q. What strategies validate the compound’s selectivity across related receptor subtypes?

- Methodology :

- Panel Screening : Test against off-target receptors (e.g., 5-HT, dopamine D) using radioligand binding assays (IC >10 µM indicates selectivity) .

- CRISPR Knockout Models : Use receptor-deficient cell lines to confirm target-specific effects .

- In Vivo Pharmacodynamics : Compare behavioral outcomes (e.g., antinociception) in wild-type vs. receptor knockout mice .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.